4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-10-6-11(23-7-10)14(22)16-4-5-19-13(21)3-2-12(18-19)20-9-15-8-17-20/h2-3,6-9H,4-5H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZFMJZUMQGQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, a pyridazine moiety, and a triazole group. This unique arrangement is believed to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Target Enzymes : The compound has been shown to inhibit enzymes involved in various biochemical pathways, including those related to fungal and bacterial cell wall synthesis.
- Cell Membrane Disruption : It disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, which is crucial for fungal cell viability.
Biological Activity
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antifungal | Exhibits significant antifungal properties by targeting fungal cell wall synthesis. |
| Antibacterial | Demonstrates antibacterial activity against various strains of bacteria. |
| Anticancer | Shows potential anticancer effects through apoptosis induction in cancer cells. |
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- Antifungal Activity :
- A study evaluated the antifungal properties against Candida albicans and Aspergillus niger, demonstrating an IC50 value of 12.5 µg/mL, indicating potent antifungal action .
- Antibacterial Activity :
- Anticancer Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. Studies indicate it is well absorbed when administered orally and exhibits a half-life conducive to therapeutic use .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Specifically, studies have indicated its potential as an inhibitor of enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
In silico molecular docking studies have been conducted to evaluate the compound's interaction with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases. The results indicated that the compound could serve as a lead for further optimization and development of anti-inflammatory drugs .
Agricultural Science
In agricultural applications, compounds similar to 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide have been explored for their fungicidal properties. The triazole moiety is known for its effectiveness against various fungal pathogens.
Case Study: Fungicidal Properties
Research has demonstrated that triazole derivatives exhibit significant antifungal activity. The incorporation of the thiophene ring in this compound may enhance its efficacy against resistant fungal strains, making it a candidate for developing new agricultural fungicides .
Material Science
The unique structural features of this compound allow it to be explored as a precursor in the synthesis of novel materials. Its ability to form coordination complexes can be utilized in creating advanced materials with specific electronic or optical properties.
Case Study: Coordination Chemistry
Studies have shown that thiophene derivatives can form stable complexes with transition metals. Such complexes can be used in organic electronics and photonic devices due to their favorable electronic properties .
Data Table: Summary of Applications
Q & A
Q. Why do some derivatives exhibit unexpected solubility in polar solvents?
- Explanation :
- Hydrogen bonding between the carboxamide group and solvents (e.g., DMSO) increases solubility. Test in DMSO-d₆ for NMR consistency .
- Compare with methylated analogs (e.g., 4-methylthiophene derivatives) to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
